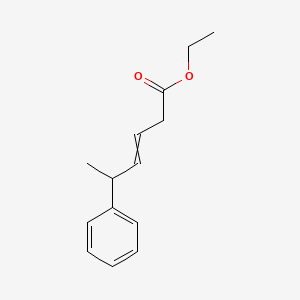

Ethyl 5-phenylhex-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

845646-30-2 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 5-phenylhex-3-enoate |

InChI |

InChI=1S/C14H18O2/c1-3-16-14(15)11-7-8-12(2)13-9-5-4-6-10-13/h4-10,12H,3,11H2,1-2H3 |

InChI Key |

SNDWCNHWHUUVJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=CC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Framework and Chemical Significance of Ethyl 5 Phenylhex 3 Enoate

Introduction to Unsaturated Ester Scaffolds in Organic Synthesis

Unsaturated esters are a pivotal class of compounds in organic chemistry, serving as key structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. nih.gov The presence of both an alkene and an ester functional group within the same molecule provides multiple sites for chemical modification, making them highly valuable intermediates in synthetic pathways. The α,β-unsaturated esters, in particular, are well-recognized as fundamental olefin scaffolds. bohrium.com

The reactivity of unsaturated esters is diverse. The carbon-carbon double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and dihydroxylation. Furthermore, it can participate in powerful carbon-carbon bond-forming reactions such as the Heck reaction, Michael additions, and various cycloadditions. acs.orgorganic-chemistry.org The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other esters. This dual reactivity allows for a modular approach to the synthesis of complex target molecules.

Recent advancements in synthetic methodology have focused on the stereocontrolled synthesis of unsaturated esters, as the geometry of the double bond (E/Z isomerism) and the presence of stereocenters elsewhere in the molecule can have a profound impact on the biological activity and physical properties of the final product. nih.gov Techniques such as the Horner-Wadsworth-Emmons reaction, Wittig reaction, and transition metal-catalyzed cross-coupling reactions are commonly employed to achieve high levels of stereoselectivity. organic-chemistry.orgacs.org

Structural Isomerism and Stereochemical Considerations within Phenylhexenoate Architectures

The structure of Ethyl 5-phenylhex-3-enoate presents several points of isomeric complexity that are crucial for understanding its chemical behavior and potential applications. These include both constitutional isomerism and stereoisomerism.

Constitutional Isomerism: The general formula for a phenylhexenoate allows for numerous constitutional isomers, which differ in the position of the double bond and the phenyl group along the hexenoate backbone. For instance, moving the double bond to the 2-position results in ethyl 5-phenylhex-2-enoate, a conjugated system with different reactivity. Similarly, the phenyl group could be located at other positions, each giving rise to a distinct constitutional isomer with unique properties.

Stereoisomerism: For this compound specifically, two main types of stereoisomerism are of primary importance:

Geometric Isomerism: The presence of the double bond at the C3-C4 position allows for the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer. In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. The stereochemical outcome of synthetic routes is a key consideration, and various methods have been developed for the stereoselective synthesis of both (E)- and (Z)-α,β-unsaturated esters. nih.gov

Enantiomeric Isomerism: The carbon at the C5 position, which bears the phenyl group, is a stereocenter. This means that this compound can exist as a pair of enantiomers: (R)-Ethyl 5-phenylhex-3-enoate and (S)-Ethyl 5-phenylhex-3-enoate. The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant goal in modern organic chemistry, often accomplished using chiral catalysts or auxiliaries.

The combination of geometric and enantiomeric isomerism means that this compound can exist as four possible stereoisomers: (3E, 5R), (3E, 5S), (3Z, 5R), and (3Z, 5S). The specific stereoisomer can have a dramatic effect on its biological activity and physical properties.

Below is a table summarizing the isomeric forms of this compound:

| Isomer Type | Specific Isomers | Description |

| Geometric | (3E)-Ethyl 5-phenylhex-3-enoate | Higher priority groups on opposite sides of the C3-C4 double bond. |

| (3Z)-Ethyl 5-phenylhex-3-enoate | Higher priority groups on the same side of the C3-C4 double bond. | |

| Enantiomeric | (5R)-Ethyl 5-phenylhex-3-enoate | Rectus configuration at the C5 stereocenter. |

| (5S)-Ethyl 5-phenylhex-3-enoate | Sinister configuration at the C5 stereocenter. | |

| Diastereomeric | (3E, 5R) and (3E, 5S) | Enantiomeric pair with E-geometry. |

| (3Z, 5R) and (3Z, 5S) | Enantiomeric pair with Z-geometry. |

Current Research Directions and Future Prospects for this compound Analogues

While research specifically on this compound is not extensively documented in readily available literature, the broader class of phenyl-containing unsaturated esters and their analogues is a vibrant area of investigation. The future prospects for analogues of this compound lie in their potential as precursors to biologically active molecules and novel materials.

Pharmaceutical and Agrochemical Applications: Analogues of this scaffold are being explored for their potential as antifungal agents and in the development of treatments for various diseases. mdpi.comresearchgate.net For example, chromanones, which can be synthesized from related precursors, have shown anti-leishmanial properties. researchgate.net The synthesis of novel β-amino acid-containing fibrinogen receptor antagonists has also utilized α,β-unsaturated esters as key intermediates. acs.org The ability to synthetically vary the substitution pattern on the phenyl ring and the length of the carbon chain, as well as control the stereochemistry, allows for the creation of large libraries of compounds for biological screening.

Materials Science: The unsaturated nature of these molecules makes them potential monomers for polymerization reactions, leading to new polymers with tailored properties. The phenyl group can impart thermal stability and specific optical properties to such materials.

Asymmetric Catalysis: The development of new catalytic methods for the enantioselective and diastereoselective synthesis of this compound analogues is a significant research direction. Success in this area would provide efficient access to stereochemically pure compounds, which is often a prerequisite for their use in pharmaceutical applications.

The table below highlights some research findings on related phenylalkenoate structures, indicating the potential for future studies on this compound analogues.

| Research Area | Compound Class | Findings | Potential Application |

| Antifungal Peptides | N-acyl-6-oxo-6-phenylhex-4-enoate methyl esters | Serve as synthetic intermediates for novel antifungal peptides. mdpi.com | Development of new antifungal drugs. |

| Anti-leishmanial Agents | Phenylalkenyl-substituted benzopyrans | Compounds bearing a phenylalkenyl motif showed promising activity against L. infantum. researchgate.net | Treatment of leishmaniasis. |

| Fibrinogen Receptor Antagonists | β-amino acid-containing esters | Stereoselective Michael addition to α,β-unsaturated esters is a key step in the synthesis. acs.org | Development of antithrombotic agents. |

| Kavalactones Synthesis | (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate | Chemoenzymatic synthesis provides access to enantiomerically enriched kavalactones. researchgate.net | Potential development of anxiolytic agents. |

Advanced Synthetic Methodologies for Ethyl 5 Phenylhex 3 Enoate and Its Derivatives

Catalytic Transformations

Catalytic methods offer powerful tools for the synthesis of complex organic molecules like ethyl 5-phenylhex-3-enoate, providing routes that are often more efficient and selective than stoichiometric approaches. Both transition metal catalysis and organocatalysis have been successfully employed in this context.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, with their diverse reactivity, have enabled a wide array of carbon-carbon bond-forming reactions that are applicable to the synthesis of phenylhexenoates.

Palladium-Catalyzed Arylation and Alkylation of Enoates (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction and its variations are highly relevant for the synthesis of substituted alkenes like this compound. The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

The palladium-catalyzed γ-arylation of α,β-unsaturated esters provides a direct route to compounds structurally related to this compound. nih.gov This reaction involves the coupling of dienolates of α,β-unsaturated carbonyl compounds with haloarenes. nih.gov The regioselectivity between α- and γ-arylation is a key challenge, influenced by whether the reaction proceeds through a transmetalation pathway, typical for α-arylation, or an insertion pathway characteristic of the Heck reaction. nih.gov

Furthermore, palladium-catalyzed allylic alkylation of enolates is a powerful method for constructing carbon-carbon bonds, including the formation of quaternary stereocenters. nih.govnih.gov This strategy can be applied to the synthesis of more complex derivatives of this compound. For instance, a palladium-catalyzed process has been developed for the α-alkylation of ketones that creates adjacent all-carbon quaternary and tertiary stereocenters in a single step from β-ketoester starting materials. nih.gov

The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. wikipedia.orgscispace.com For example, the use of bulky phosphine (B1218219) ligands can lead to highly active, coordinatively unsaturated palladium complexes. scispace.com

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| γ-Arylation | α,β-Unsaturated Ester, Haloarene | Palladium Complex | γ-Aryl α,β-Unsaturated Ester | nih.gov |

| Allylic Alkylation | β-Ketoester, Michael Acceptor | [Pd₂(dba)₃], Ligand | α-Alkylated Ketone | nih.gov |

| Reductive Heck | Unactivated Alkene, Aryl Iodide | Pd(OAc)₂, Hydrosilane | γ- or δ-Arylated Product | nih.gov |

This table provides a general overview of palladium-catalyzed reactions relevant to the synthesis of phenylhexenoate structures.

Gold-Catalyzed Processes Involving Vinyldiazo Compounds and Silanes

Gold catalysis has emerged as a powerful tool for carbon-carbon bond formation, particularly in reactions involving diazo compounds. researchgate.net Gold-catalyzed reactions of vinyldiazo reagents with vinylsilanes provide a regio- and stereoselective route to functionalized skipped dienes, which are structurally related to this compound. nih.govacs.org In these reactions, the silyl (B83357) group acts as a controlling element for both regio- and stereoselectivity. nih.govacs.org

The proposed mechanism involves the generation of a gold carbene intermediate from the vinyldiazo compound, which then reacts with the vinylsilane. nih.gov Mechanistic experiments and DFT studies support a stepwise mechanism. nih.govacs.org This methodology has been extended to the use of alkynylsilanes, yielding skipped enynes. nih.govacs.org The reaction of ethyl 2-diazobut-3-enoate with (E)-trimethyl(styryl)silane in the presence of a gold catalyst is a specific example of this transformation. nih.govacs.org

These gold-catalyzed transformations offer a safe and efficient alternative to methods that use hazardous diazo ketones. organic-chemistry.org

Table 2: Gold-Catalyzed Synthesis of Skipped Dienes

| Vinyldiazo Compound | Vinylsilane | Catalyst System | Product | Selectivity | Ref. |

| Ethyl 2-diazobut-3-enoate | (E)-trimethyl(styryl)silane | JohnPhosAuCl, NaBArF₄ | Skipped diene | Complete regio- and stereoselectivity | nih.govacs.org |

This table illustrates a specific example of the gold-catalyzed reaction to form a skipped diene structure.

Rhodium-Catalyzed Rearrangements and Functionalizations

Rhodium catalysts are versatile tools for various organic transformations, including rearrangements and functionalizations of enoates and related systems. rsc.org Rhodium(I)-catalyzed C–H bond activation, alkenylation, and electrocyclization cascades of α,β-unsaturated imines with alkynes lead to the formation of 1,2-dihydropyridines, which are versatile intermediates. nih.gov

Furthermore, rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes provides access to spirocyclic enones. worktribe.com These reactions demonstrate the ability of rhodium catalysts to facilitate complex C–H functionalization and cyclization sequences. worktribe.com Rhodium has also been employed in the dehydrogenative borylation of silyl enol ethers, affording functionalized β-boryl silyl enolates with high efficiency and stereoselectivity. acs.org These borylated products can be further transformed into a variety of useful molecules. acs.org

Indium-Catalyzed Coupling Reactions for Stereoselective Olefin Synthesis

Indium(III) salts have proven to be effective catalysts for various organic reactions, including stereoselective olefin synthesis. nih.govacs.org Indium(III)-catalyzed cascade cycloisomerization reactions of 1,5-enynes bearing pendant aryl nucleophiles can produce complex tricyclic frameworks. nih.govacs.org This process is believed to proceed through a biomimetic cascade involving a cation-olefin cyclization. nih.govacs.org

The combination of indium(I) chloride and a chiral phosphoric acid has been shown to be an effective catalyst system for the exo-selective [4+2] cycloaddition of simple olefins with β,γ-unsaturated α-keto esters, affording cycloadducts with excellent diastereoselectivity and enantioselectivity. sioc-journal.cn While direct synthesis of this compound using this method is not explicitly detailed, the principles of stereoselective olefin synthesis are highly relevant.

Chiral Catalysis for Asymmetric Induction in Phenylhexenoate Synthesis

Chiral Phase Transfer Catalysis for Oxidative Cyclization

Chiral phase-transfer catalysis (PTC) has emerged as a powerful and environmentally sustainable method for asymmetric synthesis. rsc.org This technique is particularly relevant for oxidative cyclization reactions. A notable development in this area is the use of in situ-generated chiral quaternary ammonium (B1175870) hypoiodite (B1233010) species for highly enantioselective oxidative cycloetherification reactions. beilstein-journals.org Maruoka-type catalysts containing an iodide counter-ion, in the presence of an oxidant like hydrogen peroxide, generate a chiral hypoiodite that facilitates the asymmetric cyclization. beilstein-journals.org The presence of an imidazole (B134444) moiety in the catalyst has been found to be crucial for achieving high selectivity. beilstein-journals.org

This methodology has been successfully applied to the asymmetric permanganate-promoted oxidative cyclization of 1,5-dienes, offering a route to chiral cyclic compounds. nih.gov While direct examples on this compound are not explicitly detailed, the principles of using chiral phase-transfer catalysts to control the stereochemical outcome of oxidative cyclizations of unsaturated systems are well-established. nih.govacs.org The catalyst, often a modified cinchona alkaloid, forms a chiral ion pair with the reactive species, directing the subsequent cyclization to afford enantioenriched products. illinois.edu

Stereoselective Reduction via Chiral Auxiliaries (e.g., CBS-oxazaborolidine)

The stereoselective reduction of ketones is a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts, is a highly effective method for the enantioselective reduction of prochiral ketones. insuf.org This method has been successfully applied to the reduction of β,γ-unsaturated ketones. For instance, the stereoselective reduction of a ketone precursor to the marine natural product peloruside A was achieved with high diastereoselectivity using either (R)- or (S)-B-Me-CBS-oxazaborolidine and BH3·DMS. academie-sciences.fr

The CBS methodology is also effective for the diastereoselective reduction of α-L-amino-β-keto esters, where the choice of the (R) or (S) enantiomer of the 2-Methyl-CBS-oxazaborolidine catalyst dictates the stereochemistry of the resulting alcohol. acgpubs.org This highlights the catalyst-control nature of the reaction, allowing access to different diastereomers from a single substrate. acgpubs.org While the reduction of β,γ-unsaturated α-keto esters with the CBS/borane (B79455) system can sometimes lead to the reduction of the double bond, the reduction of the corresponding saturated ketones proceeds with high stereoselectivity. researchgate.net

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone. The hydride is then delivered from the borane to one face of the ketone, directed by the chiral environment of the catalyst. insuf.org

| Catalyst System | Substrate Type | Key Outcome |

| (R)- or (S)-B-Me-CBS-oxazaborolidine/BH3·DMS | β,γ-Unsaturated Ketone | High diastereoselectivity in the synthesis of a peloruside A fragment. academie-sciences.fr |

| (R)- or (S)-2-Methyl-CBS-oxazaborolidine/Borane | α-L-amino-β-keto esters | Diastereoselective synthesis of Boc-protected 4-amino 3-hydroxy esters. acgpubs.org |

| CBS/Borane System | β,γ-Unsaturated α-keto esters | Can lead to double bond reduction, but saturated ketones are reduced with high stereoselectivity. researchgate.net |

Stereoselective Synthetic Pathways to Phenylhexenoate Systems

Diastereodivergent and Enantioselective Control in C-C Bond Formation

The ability to selectively synthesize all possible stereoisomers of a molecule with multiple stereocenters is a significant goal in modern organic synthesis. Diastereodivergent catalysis offers a powerful strategy to achieve this by using different catalysts to control the formation of specific diastereomers from the same set of starting materials. chemrxiv.org This approach has been successfully applied to the synthesis of complex molecules with multiple stereocenters. researchgate.netnih.gov

For the synthesis of systems related to phenylhexenoates, copper-catalyzed reductive couplings have shown great promise. For example, the use of 2-azatrienes as a new class of reagents in copper-catalyzed reductive couplings with imines allows for the diastereodivergent synthesis of both syn- and anti-1,2-diamines. chemrxiv.org By simply changing the phosphine ligand on the copper catalyst (Ph-BPE for anti-products and t-Bu-BDPP for syn-products), high diastereoselectivity and enantioselectivity can be achieved. chemrxiv.org

Similarly, synergistic catalysis, where two or more catalysts work in concert, has been employed for stereodivergent synthesis. The Michael addition of aryl acetic acid esters to α,β-unsaturated aldehydes can be catalyzed by a combination of a chiral pyrrolidine (B122466) and a chiral Lewis base to access all four stereoisomers of the products with high enantio- and diastereoselectivity. researchgate.net Iridium-catalyzed coupling of allylic ethers and alkynes has also been shown to be diastereodivergent, providing access to different diastereomers of the 1,5-enyne products. nih.gov

Control of Olefin Configuration (E/Z Isomerism) in Phenylhexenoate Synthesis

One powerful method is catalytic cross-metathesis. Kinetically controlled cross-metathesis reactions can generate (Z)-α,β-unsaturated esters with high selectivity. nih.gov The use of specific molybdenum catalysts and the addition of acetonitrile (B52724) as a co-solvent have been shown to be key for achieving high Z-selectivity. nih.gov This approach can also be extended to the synthesis of E,Z-dienoates. nih.gov

Another approach involves the isomerization of alkenes. Tungsten-catalyzed isomerization of terminal olefins can be directed to selectively form either the E- or Z-β,γ-unsaturated carbonyl compound by tuning the ligand environment around the metal. nih.gov This method provides a direct route to these otherwise difficult-to-prepare isomers. nih.gov Inspired by the light-driven isomerization of retinal in the eye, a riboflavin-catalyzed process has been developed to convert E olefins to Z olefins. acs.org

The choice of silyl group in copper-catalyzed reactions of 1,3-butadienyl silanes has a significant impact on the E/Z selectivity of the resulting β,γ-unsaturated ketones. nih.gov Phenyldimethylsilyl-substituted dienes favor the Z-isomer, while triisopropylsilyl-substituted dienes lead to the E-isomer. nih.gov Additionally, domino reactions involving Claisen rearrangements and subsequent isomerizations can provide stereoselective access to β,γ-unsaturated esters. csic.es The stereoselectivity in these reactions is often governed by the nature of the substituents on the starting materials. csic.es

| Method | Catalyst/Reagent | Selectivity | Key Factors |

| Cross-Metathesis | Molybdenum catalyst | High Z-selectivity | Catalyst structure, acetonitrile co-solvent. nih.gov |

| Olefin Isomerization | Tungsten catalyst | E or Z selectivity | Ligand environment around the tungsten center. nih.gov |

| Photochemical Isomerization | Riboflavin | Z-selectivity | Light-driven process inspired by retinal isomerization. acs.org |

| Copper-Catalyzed Silylation | Copper catalyst | E or Z selectivity | Nature of the silyl group on the diene. nih.gov |

| Domino Reaction | None (thermal) | High stereoselectivity | Substituents on the starting propargyl vinyl ether. csic.es |

Asymmetric Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Asymmetric cycloaddition reactions represent a powerful tool for constructing chiral cyclic frameworks. While direct synthesis of this compound via cycloaddition is not the typical approach, the principles of these reactions are applied to its precursors or derivatives to generate stereochemically complex molecules. For instance, [2+2] cycloadditions involving alkenes and ketenes or allenes are fundamental for creating cyclobutane (B1203170) rings. nih.gov

Recent advancements have focused on using chiral catalysts to control the stereochemical outcome. In one example, the total synthesis of (–)-isoscopariusin A, which features a tetrasubstituted cyclobutane motif, was achieved using a thermal [2+2] cycloaddition between an alkene and dichloroketene. nih.gov Another strategy involves the intramolecular [2+2] cycloaddition of an allene (B1206475) and an alkene, catalyzed by Bi(OTf)₃ in the presence of a chiral thiourea (B124793) catalyst, to produce enantiomerically enriched cyclobutane products. nih.gov These methods showcase the potential to construct chiral cyclobutane-containing structures, which could be further elaborated to derivatives of this compound.

Three-component asymmetric [2+2+1] cycloaddition reactions have also been developed, allowing for the rapid assembly of complex heterocyclic systems. A squaramide-catalyzed reaction between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate successfully yielded chiral isoxazolidinopyrrolidinediones with three contiguous stereocenters in high yields and enantioselectivities. mdpi.com

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Key Feature |

| Intermolecular [2+2] | Alkene, Dichloroketene | Thermal (Zinc dust, trichloroacetyl chloride) | Dichlorocyclobutanone | Access to functionalized cyclobutanes. nih.gov |

| Intramolecular [2+2] | Allene, Alkene | Chiral Thiourea, Bi(OTf)₃ | Enantioenriched Cyclobutane | High enantioselectivity in cyclobutane formation. nih.gov |

| Asymmetric [2+2+1] | 3-Hydroxy-1H-pyrrole-2,5-dione, Nitrosobenzene, Ethyl diazoacetate | Squaramide Catalyst | Chiral Isoxazolidinopyrrolidinedione | Creates three consecutive stereocenters. mdpi.com |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are crucial for transforming this compound and its analogues into more complex target molecules. These strategies include reductions, oxidations, and cascade reactions that modify the ester or the unsaturation.

Samarium(II) Iodide (SmI₂)-Mediated Reductions

Samarium(II) iodide is a mild and selective single-electron transfer reagent widely used in organic synthesis. researchgate.netthieme-connect.de Its reactivity can be tuned by additives like H₂O or hexamethylphosphoramide (B148902) (HMPA), which can enhance its reduction potential. manchester.ac.uknih.gov SmI₂ is capable of reducing a wide range of functional groups, including aldehydes, ketones, and, under specific conditions, esters and α,β-unsaturated systems. thieme-connect.dersc.orgnih.gov

For γ,δ-unsaturated esters like this compound, SmI₂ can be employed in reductive cyclization reactions. For instance, SmI₂-mediated ketyl-olefin coupling reactions can form functionalized carbocycles with excellent stereoselectivity. nih.gov The reagent can also be used for the reductive cleavage of C-C bonds in specific substrates, such as γ-halo carbonyl compounds, a reaction that proceeds through a proposed seven-membered transition state. semanticscholar.org While the direct reduction of unfunctionalized esters with SmI₂ was once considered difficult, recent methods using SmI₂–H₂O or SmI₂–amine–H₂O systems have made this transformation more accessible. manchester.ac.ukacs.org

Sodium Borohydride (B1222165) (NaBH₄) Reduction

Sodium borohydride is a common and convenient reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.commasterorganicchemistry.com Generally, NaBH₄ does not reduce esters under standard conditions, which allows for the selective reduction of a ketone or aldehyde in the presence of an ester group like the one in this compound. masterorganicchemistry.comecochem.com.co

However, the reactivity of NaBH₄ can be enhanced to enable ester reduction. This is often achieved by using a large excess of the reagent, elevated temperatures, or by adding Lewis acids or other salts. researchgate.net For example, combinations like NaBH₄/CaCl₂ or NaBH₄ with AlCl₃ can effectively reduce esters to primary alcohols. researchgate.net Aromatic esters can be reduced with NaBH₄ in diglyme (B29089) at high temperatures. researchgate.net Therefore, by modifying the reaction conditions, the ester functionality of this compound could potentially be reduced to the corresponding primary alcohol, 5-phenylhex-3-en-1-ol.

| Reducing Agent | Typical Substrates | Conditions for Ester Reduction | Key Features |

| SmI₂ | Aldehydes, Ketones, Alkyl Halides | SmI₂-H₂O, SmI₂-amine-H₂O | Mild, selective one-electron transfer; tunable reactivity with additives. researchgate.netmanchester.ac.ukacs.org |

| NaBH₄ | Aldehydes, Ketones | High temp, excess reagent, additives (e.g., CaCl₂, AlCl₃) | Chemoselective for aldehydes/ketones under standard conditions. masterorganicchemistry.comresearchgate.net |

The double bond in γ,δ-unsaturated esters provides a handle for oxidative cyclization reactions, leading to the formation of heterocyclic structures. A notable example is the permanganate-promoted oxidative cyclization of 1,5-dienes (a structural motif present in precursors to compounds like this compound) to synthesize 2,5-dihydroxyalkyl substituted tetrahydrofurans (THF-diols). soton.ac.uk

Research has shown that employing a chiral phase-transfer catalyst (CPTC) in these permanganate-mediated cyclizations can achieve high enantioselectivity, particularly when the substrate contains a suitable aromatic ester group. soton.ac.uk The mechanism, studied via DFT simulations, highlights the crucial role of acid in promoting the cyclization step of the intermediate manganese(V) glycolate. soton.ac.uk This methodology offers a direct route to chiral THF-diols from unsaturated precursors.

Cascade and one-pot syntheses are efficient strategies for building molecular complexity from simple starting materials in a single operation, minimizing purification steps and resource consumption. Several such methods have been developed for the synthesis of γ,δ-unsaturated esters.

One novel approach involves a thermal cascade reaction of α-diazo-β-ketoesters with enol ethers. This catalyst-free method proceeds through a sequential Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the enol ether to generate γ,δ-unsaturated β-ketoesters with trans-stereochemistry. rsc.orgrsc.org Another efficient one-pot method is the Johnson-Claisen rearrangement promoted by triisobutylaluminium (TIBAL). organic-chemistry.org In this process, mixed ortho esters derived from allylic alcohols eliminate methanol (B129727) in the presence of TIBAL to form ketene acetals, which then undergo rearrangement and subsequent reduction to yield γ,δ-unsaturated alcohols. organic-chemistry.org

Additionally, one-pot oxidation/allylation reactions of glycine (B1666218) esters with allyltributyltin or allyltrimethoxysilane (B1265876) provide an environmentally friendlier route to γ,δ-unsaturated α-amino acid esters, avoiding the use of unstable imine substrates. researchgate.net

Diazo compounds are highly versatile precursors for the synthesis of γ,δ-unsaturated esters. The Lewis acid-catalyzed C-H insertion of ethyl diazoacetate into α,β-unsaturated aldehydes offers a direct route to γ,δ-unsaturated-β-keto esters under mild conditions. ucc.ie Catalysts such as NbCl₅ have been shown to be effective for this transformation. ucc.ie

Another strategy involves the silver-catalyzed decomposition of α-diazo-γ,δ-unsaturated esters. This reaction proceeds via a β-hydride migration to afford conjugated (1E,3E)-dienes with high stereoselectivity. thieme-connect.com Furthermore, a one-pot strategy combining base-catalyzed allylation of 1,3-dicarbonyls with a deacylative diazo transfer reaction allows for the synthesis of novel allylic α-diazo carbonyl compounds, which are versatile building blocks. researchgate.net Gold-catalyzed reactions of vinyldiazo compounds with vinylsilanes have also been reported to produce skipped dienes, such as ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate, with complete regio- and stereoselectivity. nih.gov

| Diazo Precursor Type | Reaction Partner | Catalyst/Conditions | Product | Reference |

| Ethyl Diazoacetate | α,β-Unsaturated Aldehyde | NbCl₅ (Lewis Acid) | γ,δ-Unsaturated-β-keto Ester | ucc.ie |

| α-Diazo-γ,δ-unsaturated Ester | - | Ag(I) | (1E,3E)-Diene | thieme-connect.com |

| Vinyldiazo Compound | Vinylsilane | Au(I) | Skipped Diene | nih.gov |

| α-Diazo-β-ketoester | Enol Ether | Thermal | γ,δ-Unsaturated β-ketoester | rsc.orgrsc.org |

The carboxylic acid precursor of this compound, 5-phenylhex-3-enoic acid, can undergo specific reactions involving its double bond and carboxyl group. When the double bond is not in conjugation with the carboxyl group, as is the case here, interactions can be induced under acidic conditions. libretexts.org Protonation of the double bond can generate a carbocation, which is then intramolecularly trapped by the nucleophilic carboxyl group to form a lactone. This cyclization occurs most readily when a five- or six-membered ring can be formed. libretexts.org

For halogenation, the Hell-Volhardt-Zelinski reaction is a classic method for the α-halogenation of carboxylic acids. msu.edu This reaction involves converting the carboxylic acid to an acyl halide in situ using a catalytic amount of PBr₃ or PCl₃, followed by halogenation at the α-position and subsequent hydrolysis back to the halogenated carboxylic acid. msu.edu

Strategic Utilization of Building Blocks in Phenylhexenoate Construction

The construction of the phenylhexenoate framework can be conceptually divided into the formation of its key fragments. Precursors are selected to provide either the phenyl-containing moiety or the ethyl ester portion of the molecule, which are then joined using specific synthetic methodologies.

Key precursors for the phenyl portion often include simple aromatic compounds like acetophenone (B1666503) or more functionalized vinyl and aryl species such as (E)-(2-bromovinyl)benzene, (E)-trimethyl(styryl)silane, and phenylboronic acid. mdpi.comacs.orgrsc.org The ethyl ester fragment is typically introduced using reagents like triethylphosphono acetate (B1210297), (ethoxycarbonylmethylene)triphenylphosphorane (a Wittig reagent), ethyl 2-diazo-3-butenoate, or various α-halo esters like ethyl 2-chloropropionate. mdpi.comacs.orgrsc.orgub.edu

Aldol-type reactions, for example, can utilize an aldehyde precursor and ethyl acetate to construct the backbone, which can then be further elaborated. mdpi.com Nickel-catalyzed reductive coupling represents an advanced method, joining α-halocarbonyl derivatives with vinyl bromides to form the target scaffold. rsc.org Similarly, gold-catalyzed reactions provide a modern approach to couple vinyldiazo compounds with alkenyl- or alkynylsilanes, yielding skipped diene or enyne derivatives. acs.org

Once synthesized, the phenylhexenoate scaffold serves as a valuable intermediate, or a downstream product, for more complex molecules. For instance, the ester and alkene functionalities can undergo further transformations. A notable example is the reduction of an ethyl phenylhexenoate derivative to the corresponding diol, demonstrating its utility as a synthetic intermediate. mdpi.com In more complex total synthesis projects, phenylhexenoate-type structures are identified as crucial synthons for natural products like the antibiotic Baulamycin. ub.edu

Table 1: Precursors for Phenylhexenoate Synthesis

| Phenyl-containing Precursor | Ester-containing Precursor | Synthetic Method | Resulting Phenylhexenoate Derivative | Reference |

|---|---|---|---|---|

| (E)-trimethyl(styryl)silane | Ethyl 2-diazo-3-metylbut-3-enoate | Gold Catalysis | Diene derivative | acs.org |

| (E)-(4-bromobut-3-en-1-yl)benzene | Ethyl 2-bromohexanoate | Ni-Catalyzed Reductive Coupling | (E)-Ethyl-2-butyl-6-phenylhex-3-enoate | rsc.org |

| Aldehyde precursor | (Ethoxycarbonylmethylene)triphenylphosphorane | Wittig Reaction | Ethyl (R,E)-4-methyl-6-phenylhex-2-enoate | ub.edu |

| 1-Phenyl-2-trimethylsilylacetylene | Ethyl 2-diazo-3-butenoate | Gold Catalysis | Ethyl (E)-6-phenylhex-2-en-5-ynoate | acs.org |

| Acetophenone | Triethylphosphono acetate | Horner-Wadsworth-Emmons | (E)-Ethyl 3-phenylbut-2-enoate | mdpi.com |

| Phenylboronic acid | Ethyl 2-cyano-3-methylhex-2-enoate | Suzuki Coupling | Ethyl 2-cyano-3-methyl-5-phenylhex-2-enoate | |

| Benzyl alcohol derivative | N-Acyl carbamothioate / Ethyl acrylate | Photocatalytic Alkylation | Ethyl-2-methylene-5-phenylhex-5-enoate | acs.org |

The phenylhexenoate scaffold is not a static endpoint but a versatile platform for further synthetic elaboration. Its inherent functionalities—the ester, the carbon-carbon double bond, and the phenyl ring—provide multiple handles for chemical modification. These elaborations are crucial for creating a diverse library of derivatives with potentially new chemical and biological properties.

Advanced strategies allow for precise control over the molecule's final structure. Stereoselective methods are particularly important; for instance, diastereodivergent techniques can be used to synthesize specific stereoisomers of amino-substituted phenylhexenoates. bu.edu Enolate chemistry, followed by a Claisen rearrangement, is another powerful tool for achieving stereoselective synthesis of complex derivatives.

Functional groups can be readily introduced onto the main chain. The synthesis of (E)-Ethyl-3-hydroxy-5-phenylhex-4-enoate via an aldol (B89426) reaction introduces a hydroxyl group, which can be a precursor for further reactions. mdpi.com Asymmetric synthesis routes have been developed to produce derivatives with multiple stereocenters, such as (3S,4R,E)-Ethyl 3-Acetoxy-4-benzyl-6-phenylhex-5-enoate, showcasing a high degree of molecular complexity. nih.gov The carbon framework itself can be extended or modified, as seen in the nickel-catalyzed coupling that attaches a butyl group at the C2 position. rsc.org These elaborations highlight the modularity of the phenylhexenoate structure, allowing chemists to fine-tune its properties by adding or modifying functional groups.

Table 2: Synthetic Elaboration of the Phenylhexenoate Scaffold

| Reaction Type | Modifying Reagent/Condition | Modification to Scaffold | Resulting Derivative | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Non-aldol route from lactone | Introduction of acetoxy group and control of stereochemistry | (3S,4R,E)-Ethyl 3-Acetoxy-4-benzyl-6-phenylhex-5-enoate | nih.gov |

| Reduction | Sodium borohydride / Iodine | Conversion of ester and ketone to diol | (E)-5-Phenylhex-4-ene-1,3-diol | mdpi.com |

| Diastereodivergent Synthesis | Chiral ligands/catalysts | Stereocontrolled introduction of an amino group | Methyl (5S,6R,E)-6-(((allyloxy)carbonyl)amino)-5-methyl-6-phenylhex-3-enoate | bu.edu |

| Gold-Catalyzed Coupling | 1-Phenyl-2-trimethylsilylacetylene | Formation of a conjugated enyne system | Ethyl (E)-6-phenylhex-2-en-5-ynoate | acs.org |

| Photocatalytic Alkylation | Benzyl alcohol / Ethyl acrylate | Introduction of a methylene (B1212753) group at C2 | Ethyl-2-methylene-5-phenylhex-5-enoate | acs.org |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations through Experimental and Spectroscopic Techniques

The elucidation of reaction mechanisms for the synthesis of unsaturated esters like ethyl 5-phenylhex-3-enoate relies heavily on a combination of experimental studies and spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, are fundamental in determining the structure of products and intermediates. soton.ac.uk For instance, in reactions involving organometallic reagents, NMR can help identify the connectivity and stereochemistry of the resulting molecules. soton.ac.uk

Further mechanistic insights can be gained through techniques like Infrared (IR) spectroscopy, which helps in identifying functional groups present in the molecule. Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and elemental composition of the products, providing further evidence for the proposed structures. thieme-connect.deacs.org

In more complex reactions, such as transition metal-catalyzed processes, mechanistic studies may involve the synthesis and characterization of potential catalytic intermediates. mit.edu For example, in palladium-catalyzed reactions, complexes that might be part of the catalytic cycle are synthesized and studied to understand their role. mit.edu Evidence can suggest whether a proposed complex is a true intermediate or a catalyst precursor. mit.edu Isotope labeling studies are also a powerful tool to trace the path of atoms throughout a reaction, helping to distinguish between different possible mechanistic pathways. mit.edu

Identification and Role of Key Intermediates in Phenylhexenoate Formation

The formation of this compound and related unsaturated esters often proceeds through several key intermediates, the nature of which depends on the specific reaction pathway.

Enolates: In reactions involving the deprotonation of a ketone or ester, enolates are crucial nucleophilic intermediates. wikipedia.org For instance, in the alkylation of a ketone, a kinetically or thermodynamically favored enolate can be formed, which then reacts with an electrophile. libretexts.org The choice of base and reaction temperature can influence which enolate is predominantly formed. libretexts.org

Organometallic Species: In cross-coupling reactions, organometallic intermediates play a central role. For example, in palladium-catalyzed reactions, the formation of an alkylpalladium species is a key step. mit.edu These intermediates can be generated from the oxidative addition of an alkyl halide to a palladium(0) complex. mit.edu Subsequent steps in the catalytic cycle, such as migratory insertion and reductive elimination, lead to the final product.

Carbocation Intermediates: In acid-catalyzed reactions or electrophilic additions to alkenes, carbocation intermediates can be formed. The stability of these carbocations often dictates the regioselectivity of the reaction.

The table below summarizes some common intermediates and their roles in the formation of phenylhexenoates.

| Intermediate | Role in Reaction | Formation Method |

| Enolate | Nucleophile in alkylation and condensation reactions. | Deprotonation of a carbonyl compound using a base. wikipedia.orglibretexts.org |

| Alkylpalladium Species | Key intermediate in palladium-catalyzed cross-coupling reactions. | Oxidative addition of an alkyl halide to a Pd(0) complex. mit.edu |

| Carbocation | Intermediate in electrophilic addition and rearrangement reactions. | Protonation of a double bond or loss of a leaving group. |

Analysis of Regioselectivity and Stereospecificity in Unsaturated Ester Transformations

Many reactions leading to or involving this compound can yield multiple isomers, making the control of regioselectivity and stereospecificity a significant challenge.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, this could involve, for example, the selective addition of a nucleophile to either the α or γ position of a conjugated system. The choice of catalyst and reaction conditions can significantly influence this selectivity. beilstein-journals.org

Stereospecificity is the property of a reaction mechanism that leads to different stereoisomeric reaction products from different stereoisomeric reactants. For instance, a reaction might proceed in a way that the stereochemistry of the starting material directly determines the stereochemistry of the product. In the synthesis of complex molecules, controlling the stereochemistry at each step is crucial. nih.gov Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer, heavily relies on stereospecific transformations. wikipedia.org

The following table highlights factors influencing selectivity in the formation of unsaturated esters.

| Factor | Influence on Regioselectivity | Influence on Stereospecificity |

| Catalyst | Can direct incoming reagents to a specific position. beilstein-journals.org | Chiral catalysts can create a chiral environment, favoring the formation of one stereoisomer. wikipedia.org |

| Ligands | In transition metal catalysis, ligands can control the steric and electronic environment around the metal center. mit.edu | Bulky ligands can block certain reaction pathways, leading to higher stereoselectivity. |

| Substrate | The inherent structure of the starting material can favor certain outcomes. | The existing stereocenters in a substrate can direct the formation of new stereocenters (substrate control). |

| Reaction Conditions | Temperature and solvent can affect the selectivity of a reaction. wikipedia.org | Lower temperatures often favor kinetic products, which can be a specific stereoisomer. libretexts.org |

Differentiation between Kinetic and Thermodynamic Control in Reaction Pathways

The final product distribution in a reaction that can lead to multiple products can be determined by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. libretexts.org This usually occurs at lower temperatures where the reaction is essentially irreversible. libretexts.org The product distribution is determined by the relative activation energies of the competing pathways; the pathway with the lower activation energy will be favored. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. libretexts.org This is typically favored at higher temperatures, where the reactions are reversible, allowing the system to reach equilibrium. libretexts.org The product distribution reflects the relative Gibbs free energies of the products. wikipedia.org

In the context of forming unsaturated esters, the choice between kinetic and thermodynamic control can be used to favor a particular isomer. For example, in the deprotonation of an unsymmetrical ketone, using a sterically hindered base at low temperatures (kinetic control) will favor the formation of the less substituted (kinetic) enolate. wikipedia.orglibretexts.org Conversely, using a stronger, less hindered base at higher temperatures (thermodynamic control) allows for equilibration and favors the formation of the more substituted (thermodynamic) enolate. wikipedia.orglibretexts.org

The following table summarizes the conditions that generally favor kinetic versus thermodynamic control.

| Condition | Kinetic Control | Thermodynamic Control |

| Temperature | Low libretexts.org | High libretexts.org |

| Reaction Time | Short | Long |

| Base Strength/Sterics | Sterically hindered, strong non-nucleophilic base (e.g., LDA) libretexts.org | Strong, less hindered base (e.g., KH) libretexts.org |

| Reversibility | Irreversible libretexts.org | Reversible libretexts.org |

| Major Product | The one that forms fastest libretexts.org | The most stable one libretexts.org |

By carefully selecting the reaction conditions, chemists can manipulate the reaction pathway to selectively synthesize the desired isomer of this compound or its derivatives.

Computational and Theoretical Investigations of Ethyl 5 Phenylhex 3 Enoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (TDFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction coordinate, providing a quantitative understanding of reaction feasibility and selectivity. While specific DFT studies exclusively on Ethyl 5-phenylhex-3-enoate are not extensively documented in public literature, the principles can be readily applied based on studies of analogous systems. For instance, DFT calculations have been successfully employed to investigate the synthesis of related unsaturated esters.

In a hypothetical DFT study on the synthesis of this compound, key reaction pathways such as olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) could be investigated. The calculations would focus on identifying the transition state structures for each step of the proposed mechanism. The energy barrier (activation energy) associated with each transition state would be calculated to determine the rate-determining step of the reaction.

For example, in a Wittig reaction to form the double bond, DFT could be used to model the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene product and triphenylphosphine (B44618) oxide. The relative energies of the cis and trans transition states would provide a theoretical basis for the observed stereoselectivity of the double bond formation.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in a Reaction Involving a Phenylhexenoate Analogue

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +21.5 |

| Products | -12.3 |

This table represents a plausible energy profile for a reaction step, illustrating how DFT can quantify the energetics of a reaction pathway. The values are hypothetical and serve for illustrative purposes.

Furthermore, DFT studies can shed light on competing reaction pathways. For this compound, potential side reactions could include isomerization of the double bond, reactions at the ester group, or reactions involving the phenyl ring. By comparing the activation energies for these different pathways, a prediction of the major product and potential byproducts can be made under specific reaction conditions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a crucial role in its reactivity. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to determine their relative energies. numberanalytics.com For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible.

Computational methods, particularly Molecular Mechanics (MM) and DFT, are instrumental in performing conformational analysis. numberanalytics.com A typical workflow involves an initial scan of the potential energy surface (PES) using a less computationally expensive method like MM to identify a set of low-energy conformers. These initial structures are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. numberanalytics.com

For this compound, the key dihedral angles to consider would be around the C-C single bonds of the hexenoate chain and the bond connecting the phenyl group to the chain. The rotation around these bonds will give rise to different spatial arrangements of the phenyl group, the double bond, and the ethyl ester moiety. The relative energies of these conformers are influenced by steric hindrance and electronic interactions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-C6-Ph) | Relative Energy (kcal/mol) |

| A (Anti) | 180° | 0.0 |

| B (Gauche) | 60° | 1.2 |

| C (Eclipsed) | 0° | 4.5 |

This table provides a simplified, hypothetical representation of the relative energies of different conformers based on the rotation around a key single bond. The anti-conformer is often the most stable due to minimized steric interactions.

Understanding the conformational landscape is critical for predicting reactivity. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution. The most populated conformers are likely to be the ones that participate in a chemical reaction. Therefore, mapping the potential energy surface can help in rationalizing the stereochemical outcome of reactions.

Prediction of Reactivity and Selectivity Profiles for Novel Phenylhexenoate Syntheses

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of new chemical reactions. For the synthesis of novel phenylhexenoate derivatives, these methods can guide the choice of reactants, catalysts, and reaction conditions to achieve the desired outcome.

One common approach is to analyze the electronic properties of the reactants. For this compound, DFT calculations can determine various reactivity indices, such as the frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) highlights electron-deficient regions prone to nucleophilic attack.

For instance, in a planned electrophilic addition to the double bond of this compound, the analysis of the HOMO would likely show a higher orbital density on the C3 and C4 carbons, indicating that these are the most probable sites for electrophilic attack. The regioselectivity of the addition could then be predicted by calculating the stability of the possible carbocation intermediates formed after the initial attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

This table presents hypothetical HOMO and LUMO energy values. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, computational methods can be used to screen a library of potential reactants or catalysts to predict their effectiveness in a new synthesis. By calculating the activation energies for the key steps of the reaction with different substrates, a reactivity profile can be established, allowing for the selection of the most promising candidates for experimental investigation.

Computational Modeling of Catalytic Cycles and Ligand Effects

Many modern synthetic methods for preparing compounds like this compound rely on transition metal catalysis. Computational modeling has become an indispensable tool for understanding the intricate mechanisms of catalytic cycles and the role that ligands play in controlling reactivity and selectivity.

The effect of different ligands on the catalyst's performance can also be systematically investigated. Ligands can influence the steric and electronic properties of the metal center, thereby modulating its reactivity and selectivity. For example, in a hypothetical palladium-catalyzed cross-coupling reaction to synthesize a derivative of this compound, computational screening of various phosphine (B1218219) ligands could be performed.

Table 4: Hypothetical DFT-Calculated Activation Energies for a Catalytic Step with Different Ligands

| Ligand | Steric Parameter (Tolman Cone Angle) | Electronic Parameter (Tolman Electronic Parameter) | Activation Energy (kcal/mol) |

| PPh₃ | 145° | 2069 cm⁻¹ | 18.5 |

| P(t-Bu)₃ | 182° | 2056 cm⁻¹ | 22.1 |

| PCy₃ | 170° | 2056 cm⁻¹ | 20.3 |

This table provides a hypothetical comparison of how different ligands might influence the activation energy of a key step in a catalytic cycle. The parameters shown are known measures of ligand properties.

By correlating calculated activation energies with experimental observables such as reaction rates and product yields, these computational models can provide a deep understanding of the catalyst's behavior. This knowledge can then be used to design more efficient and selective catalysts for the synthesis of this compound and other valuable organic molecules.

Role of Ethyl 5 Phenylhex 3 Enoate in Advanced Organic Synthesis

Precursor in the Synthesis of Natural Products and Their Analogues

The γ,δ-unsaturated ester motif, embodied by ethyl 5-phenylhex-3-enoate, is a key strategic element in the enantioselective synthesis of complex natural products and their pharmacologically relevant analogues. nih.govrsc.org A notable application is in the construction of the core unit of Ritonavir (B1064), a potent HIV protease inhibitor. nih.gov The synthesis of Ritonavir's dipeptide isostere relies on a γ,δ-unsaturated ester, structurally analogous to this compound, as a crucial precursor. nih.gov

The synthetic sequence begins with the preparation of the unsaturated ester, which is then subjected to a Sharpless asymmetric dihydroxylation. nih.gov This key step installs two adjacent stereocenters with high enantioselectivity, forming a dihydroxy ester. nih.gov This intermediate is then converted into a hydroxy lactone, which serves as the central chiral building block for the remainder of the synthesis. nih.gov This strategy highlights how the double bond of the phenylhexenoate precursor is expertly manipulated to introduce the stereochemical complexity required in the final drug molecule. nih.gov

Furthermore, methodologies developed for γ,δ-unsaturated esters demonstrate their potential in forming other natural product motifs. nih.gov For instance, organocatalytic asymmetric peroxidation of related γ,δ-unsaturated β-keto esters provides a concise route to chiral 1,2-dioxolanes, a structural feature present in many bioactive marine natural products. nih.gov

Table 1: Application of a Phenylhexenoate Analogue in Natural Product Analogue Synthesis

| Target Molecule Core | Precursor Role | Key Transformation | Resulting Intermediate |

| Ritonavir Dipeptide Isostere | Chiral building block source | Sharpless Asymmetric Dihydroxylation | (4R,5S)-dihydroxy ester, leading to a key hydroxy lactone nih.gov |

Building Block for Bioactive Molecule Scaffolds (e.g., Dipeptide Isosteres, β-Lactams, Pyrazoles)

The structural framework of this compound is readily incorporated into a variety of molecular scaffolds known for their biological activity. Its functional handles provide access to peptidomimetics and key heterocyclic systems.

Dipeptide Isosteres: These compounds are designed to mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. The synthesis of the ritonavir core is a primary example, where the γ,δ-unsaturated ester is converted into a hydroxyethylene dipeptide isostere. nih.gov The ester's carbon backbone is retained in the final structure, replacing a scissile amide bond. nih.gov Other advanced methods, such as the catalytic asymmetric hydrogenation of related dienamide esters and the ring-opening of functionalized aziridines, further establish the utility of unsaturated esters in accessing chiral γ,δ-unsaturated amino acids, the fundamental components of these isosteres. acs.orgrsc.org

β-Lactams: The β-lactam ring is the cornerstone of a major class of antibiotics. nih.govdokumen.pub While not a direct reactant in a classic Staudinger cycloaddition, derivatives of phenylhexenoate can be used to construct highly functionalized β-lactams. For example, a synthetic route to novel monocyclic trans-β-lactams involves a [2+2] cycloaddition between a ketene (B1206846) and an imine substituted with a pyrazolyl group. researchgate.net This pyrazolyl substituent can be synthesized from an ethyl phenylhexenoate derivative, specifically ethyl 2,4-dioxo-6-phenylhex-5-enoate, by condensation with hydrazine (B178648). researchgate.netresearchgate.netscispace.com This approach embeds the core structure of the original phenylhexenoate into a complex, biologically relevant β-lactam scaffold. researchgate.net

Pyrazoles: The pyrazole (B372694) nucleus is a common feature in many pharmaceuticals. The most direct route to pyrazoles from unsaturated carbonyl compounds is through cyclocondensation with hydrazine derivatives. researchgate.netbeilstein-journals.org Research shows that ethyl 2,4-dioxo-6-phenylhex-5-enoate, a close derivative of the title compound, reacts with phenylhydrazine (B124118) to afford 3-ethoxycarbonyl-1-phenyl-5-styrylpyrazole. researchgate.netscispace.com This reaction efficiently constructs the 1,3,5-trisubstituted pyrazole ring system, demonstrating a powerful application of the phenylhexenoate backbone in heterocyclic synthesis. researchgate.net

Table 2: Synthesis of Bioactive Scaffolds

| Scaffold | Synthetic Strategy | Role of Phenylhexenoate Structure | Example Reaction |

| Dipeptide Isostere | Asymmetric Dihydroxylation | Forms the core backbone of the isostere nih.gov | Sharpless dihydroxylation of the C3-C4 double bond nih.gov |

| β-Lactam | [2+2] Cycloaddition | Forms a pyrazolyl substituent on the β-lactam ring researchgate.net | Reaction of a pyrazolyl-imine with a substituted ketene researchgate.net |

| Pyrazole | Cyclocondensation | Provides the carbon backbone for the pyrazole ring researchgate.net | Condensation of a diketo-phenylhexenoate with hydrazine researchgate.netscispace.com |

Synthetic Routes to Diverse Heterocyclic Systems Bearing Phenylhexenoate Moieties

Beyond the fundamental scaffolds, the phenylhexenoate framework serves as a platform for creating more complex and diverse heterocyclic systems. The pyrazole synthesized from ethyl 2,4-dioxo-6-phenylhex-5-enoate can be further elaborated into other important heterocycles. researchgate.net

For example, after the initial pyrazole formation, the ester group can be converted to an acid hydrazide. researchgate.net This new functional handle allows for subsequent cyclization reactions with reagents like isothiocyanates, leading to the formation of fused and non-fused thiotriazoles, thiadiazoles, and oxadiazoles. researchgate.net Each of these resulting molecules retains the core styryl (phenyl-ethenyl) moiety derived from the original phenylhexenoate precursor.

In another advanced application, β,γ-unsaturated esters can be transformed into β,γ-unsaturated γ-alkoxy-α-keto esters. These intermediates react with 5-aminopyrazoles in refluxing ethanol (B145695) to produce highly substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity. organic-chemistry.org These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural resemblance to several approved anxiolytic and sedative drugs. organic-chemistry.org These examples underscore the role of the phenylhexenoate structure not just as a simple building block, but as a versatile template for the synthesis of diverse and complex drug-like molecules. researchgate.netorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-phenylhex-3-enoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via esterification or Claisen condensation. For example, esterification of 5-phenylhex-3-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄) can yield the target compound. Optimization involves adjusting molar ratios, temperature (60–80°C), and solvent polarity. Gas chromatography (GC) or HPLC can monitor reaction progress. Use kinetic studies to identify rate-limiting steps and employ design of experiments (DoE) to optimize variables like catalyst concentration .

| Synthetic Method | Key Conditions | Typical Yield |

|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, ethanol, reflux | 60–75% |

| Claisen condensation | Ethoxide base, THF | 50–65% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies structural motifs (e.g., ester carbonyl at ~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 218 [M⁺]). For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare experimental data with computational simulations (e.g., DFT-based NMR prediction) to validate assignments .

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess conformational stability in solvents. Use software like Gaussian or ORCA for energy minimization and transition-state analysis. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of this compound, and what strategies can address enantiomeric excess?

- Methodological Answer : The α,β-unsaturated ester moiety complicates stereocontrol. Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) or chiral auxiliaries to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. For dynamic resolution, use kinetic studies to identify competing pathways. Recent studies suggest enzymatic methods (lipases) improve selectivity under mild conditions .

Q. How do discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies affect experimental reproducibility, and how can they be resolved?

- Methodological Answer : Variability often stems from impurities or polymorphic forms. Purify via recrystallization (e.g., hexane/ethyl acetate) and characterize purity by DSC (melting point) and Karl Fischer titration (water content). Use X-ray powder diffraction (XRPD) to identify polymorphs. Cross-validate solubility data using shake-flask methods with multiple solvents (e.g., DMSO, ethanol) .

Q. What role does X-ray crystallography using SHELXL play in determining the molecular conformation of this compound, and what are common refinement challenges?

- Methodological Answer : SHELXL refines crystal structures by minimizing residuals (R-factors) through iterative least-squares adjustments. Challenges include handling disorder in the phenyl or ester groups. Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids. For twinned crystals, employ TWINLAW to define twin laws. Validate hydrogen bonding networks using Mercury software .

| Refinement Parameter | Typical Value | Acceptable Range |

|---|---|---|

| R1 (all data) | < 0.05 | ≤ 0.07 |

| wR2 (all data) | < 0.10 | ≤ 0.15 |

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound derivatization?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) and trapping experiments identify intermediates. Use in-situ IR or Raman spectroscopy to detect transient species. Compare computational mechanistic pathways (e.g., intrinsic reaction coordinate analysis) with kinetic isotope effects (KIE) to validate steps. Meta-analyses of literature data can highlight methodological biases (e.g., solvent effects) .

Methodological Considerations

- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Use meta-regression to adjust for confounding variables (e.g., temperature, solvent purity) .

- Ethical Compliance : Ensure computational data transparency (FAIR principles) and validate experimental protocols via peer review before publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.